molecular formula C16H12N2O3S B5546477 [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid

[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid

Cat. No. B5546477
M. Wt: 312.3 g/mol
InChI Key: LJQFFYVRMYCNFX-UHFFFAOYSA-N
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Description

[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid, commonly known as QTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QTA belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

COX-2 Inhibitory Activity

This compound has been used in the synthesis of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives, which have shown significant COX-2 inhibitory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Anticancer Activity

Quinazolin-4-one derivatives, such as the one , have been found to exhibit anticancer activity . This suggests potential applications in cancer treatment.

Anti-convulsant Activity

Research has shown that quinazolin-4-one derivatives can exhibit anti-convulsant activity . This could lead to the development of new treatments for conditions like epilepsy.

Antimicrobial Activity

The compound has been found to have antimicrobial properties . This suggests potential use in the development of new antimicrobial agents.

Biological Effects of Hybrid Derivatives

Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, possess a variety of biological effects . This opens up a wide range of potential applications in biomedical research and drug development.

Microbiorobotics

While not directly related to the compound itself, the term “CBMicro_002248” could potentially be associated with microbiorobotics . Microbiorobots have applications in biomedical and environmental engineering .

properties

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14(20)10-22-16-17-13-9-5-4-8-12(13)15(21)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQFFYVRMYCNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

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